molecular formula C20H24N2O5S B2546239 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide CAS No. 946300-33-0

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide

Cat. No. B2546239
CAS RN: 946300-33-0
M. Wt: 404.48
InChI Key: SYFQBKYSLSTGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide involves the Pictet-Spengler reaction, which is a method used to synthesize tetrahydroisoquinoline derivatives. In the first paper, the authors describe the synthesis of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones through an activated Pictet-Spengler reaction. This involves the reaction of imines with acyl chloride and AlCl3, followed by oxidation with silver(II) oxide in nitric acid. The reaction conditions can be adjusted to modify the N-protecting group, which is a crucial step in the synthesis of various substituted tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is significant for their interaction with biological targets. In the second paper, the authors compare the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT). Molecular modeling studies suggest that the sulfonamide group in these compounds can form hydrogen bonds with the enzyme, which is crucial for their inhibitory potency. The crystal structure of human PNMT in complex with a sulfonamide derivative reveals that the sulfonamide oxygens, rather than the -NH- group, are responsible for the interaction with the enzyme .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by their functional groups. The sulfonamide group, for example, is a key functional group that interacts with PNMT. The comparison between sulfonamides and sulfones in the second paper shows that while sulfones are more lipophilic, they are less potent than their corresponding sulfonamides. This suggests that the presence of the sulfonamide -NH- group is important for the inhibitory potency of these compounds, likely due to the formation of a hydrogen bond with the main chain carbonyl oxygen of Asn39 in the active site of PNMT .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethylsulfonyl group would increase the compound's lipophilicity, potentially affecting its ability to cross biological barriers such as the blood-brain barrier. The dimethoxybenzamide moiety could also affect the compound's solubility and stability. While the papers provided do not directly discuss the physical and chemical properties of this specific compound, the principles derived from the synthesis and structure-activity relationship studies of similar tetrahydroisoquinoline derivatives can be applied to infer some of its properties .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Novel Synthesis Approaches : Research has demonstrated innovative synthetic routes for similar compounds, aiming at improving efficiency and scalability. For instance, a practical and scalable synthesis was developed for YM758 monophosphate, a compound with an if current channel inhibitor activity, showcasing a novel approach to synthesizing such complex molecules (Yoshida et al., 2014).

  • Chemical Transformations and Mechanisms : Studies have explored the chemical behaviors of related compounds under various conditions. For example, the Pummerer-type cyclization technique was used to synthesize derivatives, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization processes (Saitoh et al., 2001). Another study focused on the cascade halosulfonylation of 1,7-enynes, establishing a method for synthesizing 3,4-dihydroquinolin-2(1H)-ones, demonstrating a sophisticated approach to building molecular complexity (Zhu et al., 2016).

Potential Therapeutic Applications

  • Cancer Research : Compounds with similar structures have been evaluated for their anticancer properties. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives showed potent cytotoxic activity against various cancer cell lines, with certain compounds inducing apoptosis and cell cycle arrest, suggesting their potential as cancer therapeutics (Ravichandiran et al., 2019).

  • Probe Development for PET Imaging : A study on 18F-ISO-1, a cellular proliferative marker for PET imaging, showed its effectiveness in imaging tumor proliferation, correlating with the Ki-67 and mitotic index in cancer patients. This highlights the potential of similar compounds in diagnostic imaging and assessing tumor proliferation (Dehdashti et al., 2013).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems or enzymes, and the biochemical processes it affects .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-11-5-6-14-7-8-15(12-18(14)22)21-20(23)17-10-9-16(26-2)13-19(17)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFQBKYSLSTGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.